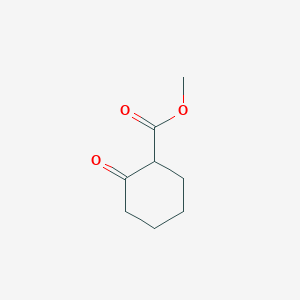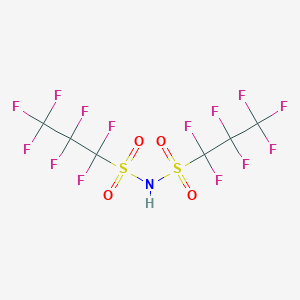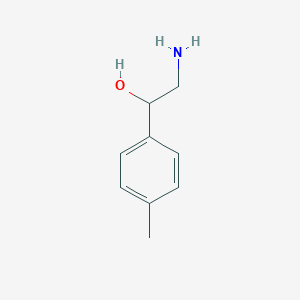
2-Bromobenzoylchlorid
Übersicht
Beschreibung
2-Bromobenzoyl chloride: is an organic compound with the chemical formula C₇H₄BrClO . It is a colorless to light yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and acyl chloride functional groups, making it a valuable intermediate in the preparation of various chemical products .
Wissenschaftliche Forschungsanwendungen
2-Bromobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Wirkmechanismus
Target of Action
2-Bromobenzoyl chloride is an organic compound primarily used in organic synthesis
Mode of Action
2-Bromobenzoyl chloride, like other acid chlorides, is highly reactive. It can participate in nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group. This allows it to form esters, amides, and other acyl derivatives, making it a versatile reagent in organic synthesis .
Result of Action
As a reagent in organic synthesis, the result of 2-Bromobenzoyl chloride’s action would be the formation of various organic compounds, depending on the specific reaction conditions and substrates present. It’s important to note that 2-Bromobenzoyl chloride is corrosive and can cause burns .
Action Environment
The action of 2-Bromobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as acid chlorides can react with water to form carboxylic acids and hydrochloric acid . Therefore, it’s typically handled and stored under anhydrous conditions . Temperature and the presence of other reactive species can also influence its behavior.
Biochemische Analyse
Cellular Effects
It is known that the compound can cause severe skin burns and eye damage . It may also cause respiratory irritation . These effects suggest that 2-Bromobenzoyl chloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that the compound is moisture sensitive , suggesting that it may degrade in the presence of water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromobenzoyl chloride can be synthesized through the reaction of 2-bromobenzoic acid with thionyl chloride . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acyl chloride .
Industrial Production Methods: In an industrial setting, the preparation of 2-bromobenzoyl chloride often involves the use of phosphorus trichloride or phosphorus pentachloride as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction occurs when nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of amides or esters.
Reduction: The compound can be reduced to 2-bromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, 2-bromobenzoyl chloride hydrolyzes to form 2-bromobenzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Water or aqueous base.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Bromobenzoic acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromobenzoyl chloride
- 2-Methoxybenzoyl chloride
- 2-Iodobenzoyl chloride
- 3-Chlorobenzoyl chloride
- 4-Chlorobenzoyl chloride
- 2-Chlorobenzoyl chloride
Comparison: 2-Bromobenzoyl chloride is unique due to the presence of the bromine atom at the ortho position relative to the acyl chloride group. This positioning influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as 4-bromobenzoyl chloride, the ortho-substituted compound exhibits different steric and electronic effects, leading to variations in reaction outcomes .
Eigenschaften
IUPAC Name |
2-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCKTGCKFJDGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221776 | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-66-7 | |
| Record name | 2-Bromobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, o-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL7RD3BBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromobenzoyl chloride in organic synthesis?
A1: 2-Bromobenzoyl chloride is a highly versatile building block in organic synthesis, primarily valued for its use in constructing complex molecules. Its reactivity stems from the presence of both a reactive acid chloride moiety and a bromine atom suitable for further functionalization. For instance, it's a key starting material in synthesizing various heterocycles like isoindolinones [] and spiro-isoquinolinones []. Additionally, it serves as a precursor to form dibenzotropones via Sonogashira coupling with terminal alkynes, followed by Suzuki reactions and acid-mediated alkyne-carbonyl metathesis [].
Q2: How does the presence of a bromine atom in 2-Bromobenzoyl chloride enhance its synthetic utility?
A2: The bromine atom in 2-Bromobenzoyl chloride offers a site for various coupling reactions, notably palladium-catalyzed cross-couplings like the Sonogashira and Suzuki reactions. These reactions enable the introduction of diverse substituents onto the benzene ring, significantly expanding the structural diversity achievable in subsequent synthetic steps. For example, 2-Bromobenzoyl chloride is coupled with terminal alkynes to produce building blocks for dibenzotropone synthesis [].
Q3: Are there any notable examples of 2-Bromobenzoyl chloride contributing to the synthesis of biologically active compounds?
A3: Yes, 2-Bromobenzoyl chloride is instrumental in synthesizing molecules with potential biological activities. It acts as a crucial reagent in creating a series of galactoside-based molecules with promising antimicrobial activity []. These molecules demonstrated varying degrees of effectiveness against gram-positive bacteria and fungi, highlighting the potential of 2-Bromobenzoyl chloride-derived compounds as novel antimicrobial agents.
Q4: Can you elaborate on the role of 2-Bromobenzoyl chloride in synthesizing indeno-annulated polycyclic aromatic hydrocarbons (PAHs)?
A4: 2-Bromobenzoyl chloride is a critical component in a novel synthetic route for producing indeno-annulated PAHs []. The process involves acylating a PAH with 2-Bromobenzoyl chloride followed by Flash Vacuum Pyrolysis (FVP) of the resulting bromoketone. This sequence leads to the formation of the desired indeno-annulated PAH. This method has been successfully employed in synthesizing indeno[1,2,3-cd]pyrene from pyrene and indeno[1,2,3-cd]fluoranthene from fluoranthene.
Q5: What insights do we have into the conformational structure of 2-Bromobenzoyl chloride?
A5: Gas electron diffraction and normal coordinate analysis, coupled with quantum chemical calculations, have provided valuable insights into the molecular conformation of 2-Bromobenzoyl chloride []. These studies provide detailed information about bond lengths, angles, and torsional preferences, crucial for understanding its reactivity and interactions in chemical reactions.
Q6: How do structural modifications of compounds derived from 2-Bromobenzoyl chloride affect their biological activity?
A6: The incorporation of specific acyl moieties into galactoside-based molecules derived from 2-Bromobenzoyl chloride has been shown to significantly enhance antimicrobial activity []. Specifically, the lauroyl chain [CH3(CH2)10CO-] and halo-aromatic chain [3(/4)-Cl.C6H4CO-], in conjunction with the sugar molecule, exhibited the most potent effects against bacterial and fungal pathogens. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of 2-Bromobenzoyl chloride derivatives.
Q7: What are the potential applications of computational chemistry and modeling in studying 2-Bromobenzoyl chloride and its derivatives?
A7: Computational chemistry and modeling techniques, such as Density Functional Theory (DFT) calculations and molecular docking simulations, offer valuable tools for studying 2-Bromobenzoyl chloride and its derivatives. For instance, DFT calculations can predict thermodynamic and physicochemical parameters, offering insights into molecular stability and reactivity. Molecular docking, as demonstrated with galactoside-based molecules [], can predict potential binding interactions with biological targets like the dengue virus 1 NS2B/NS3 protease, paving the way for discovering novel antiviral agents.
Q8: Are there any known methods for synthesizing thioflavones using 2-Bromobenzoyl chloride?
A8: Yes, 2-Bromobenzoyl chloride serves as a valuable starting material for synthesizing thioflavones []. This approach provides a practical and versatile route to these important heterocyclic compounds, further expanding the synthetic utility of 2-Bromobenzoyl chloride.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)






![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)




